5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAVRJTIGRPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=NC=C1F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 3-methylbut-2-en-1-yl group is introduced via an alkylation reaction. This can be done using an alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with biological targets, particularly enzymes involved in nucleic acid synthesis. The fluorine atom enhances its binding affinity and specificity, potentially inhibiting the activity of enzymes like thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to its potential use as an anticancer or antiviral agent.
Comparison with Similar Compounds
5-Fluoro-4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
5-Fluoro-4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
5-Fluoro-4-(4-{[(3-Methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Substituent : A pyrazine-oxy-methyl-piperidine group.
- Key Features : The pyrazine ring (two nitrogen atoms) enhances electron-deficient character, favoring interactions with electron-rich biological targets.
- Molecular Weight : 303.33 g/mol, slightly higher than the pyridine analog due to the additional nitrogen .
Physicochemical Properties
Notes:
- The target compound’s smaller size and alkenyloxy group result in lower molecular weight and moderate lipophilicity compared to bulkier analogs.
- Piperazine-containing analogs exhibit higher LogP due to extended hydrocarbon chains .
Biological Activity
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 5-position and an alkoxy group at the 4-position of the pyrimidine ring. The presence of the 3-methylbut-2-en-1-yl group is significant for its biological activity.
Anticancer Properties
Research has indicated that derivatives of fluorinated pyrimidines exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit the proliferation of various cancer cell lines, including mouse leukemia L1210 cells. These compounds often act by disrupting nucleic acid synthesis or by interfering with metabolic pathways essential for cancer cell survival.
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 | Not specified | Inhibition of nucleic acid synthesis |
| 5-Fluoro-2-amino pyrimidines | Various | Nanomolar range | Intracellular release of active metabolites |
| FdUMP Prodrug Analogues | L1210 | <0.05 | Release of nucleotide via cyclization |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.
- Metabolic Activation : The compound may require metabolic conversion to an active form that exerts its cytotoxic effects.
- Competitive Inhibition : Compounds like this can act as competitive inhibitors against natural substrates in enzymatic reactions, disrupting normal cellular processes.
Case Studies and Research Findings
A study focusing on fluorinated pyrimidines highlighted their effectiveness against specific bacterial strains and cancer cell lines. For example, 5-fluoro derivatives demonstrated potent inhibition against Staphylococcus faecium and Escherichia coli with ID50 values in the low nanomolar range, indicating strong antimicrobial properties alongside anticancer activity .
Case Study: Inhibition of Leukemia Cells
In a controlled study, various fluorinated pyrimidines were tested against L1210 mouse leukemia cells. The results showed that these compounds exhibited potent inhibition, with IC50 values indicating effective growth suppression at low concentrations. This suggests potential for further development as therapeutic agents in oncology .
Q & A
Basic: What synthetic strategies are effective for introducing the prenyloxy group (3-methylbut-2-en-1-yl) at position 4 of the pyrimidine ring?
Methodological Answer:
The prenyloxy group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, in related fluoropyrimidines, alkoxy groups are often added using alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80°C) . Alternatively, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) may be employed for sterically hindered substrates. Reaction efficiency depends on the leaving group at position 4 (e.g., chloro or hydroxy) and the electronic effects of the fluorine substituent at position 5, which can deactivate the ring toward electrophilic substitution .
Advanced: How can computational modeling predict the impact of the fluorine substituent on the compound’s interaction with enzymatic targets (e.g., thymidylate synthase)?
Methodological Answer:
Density functional theory (DFT) calculations can assess the electron-withdrawing effect of fluorine, which polarizes the pyrimidine ring and alters binding affinity. Molecular docking (using software like AutoDock Vina) can simulate interactions between the fluorinated compound and the enzyme’s active site. For instance, fluorine’s electronegativity may strengthen hydrogen bonds with catalytic residues (e.g., asparagine or serine) while reducing metabolic degradation via cytochrome P450 enzymes . Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) are critical to validate predictions .
Basic: What spectroscopic techniques are optimal for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons adjacent to the prenyloxy group (e.g., vinyl protons at δ 5.2–5.5 ppm) and pyrimidine ring protons.
- ¹⁹F NMR : Confirm fluorine presence (typically δ -110 to -160 ppm for aromatic F).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀FN₂O₂).
- IR : Detect C-F stretches (~1200 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). Cross-reference with crystallographic data from related fluoropyrimidines (e.g., CCDC entries) .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated pyrimidines?
Methodological Answer:
- Purity Validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., dehalogenated by-products) may skew bioactivity .
- Assay Standardization : Compare IC₅₀ values across consistent enzyme inhibition protocols (e.g., thymidylate synthase inhibition assays at pH 7.4 with 10% DMSO).
- Structural Confirmation : Re-evaluate stereochemistry and regiochemistry via X-ray crystallography, as misassigned structures can lead to conflicting data .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., prenyl bromide).
- Waste Disposal : Segregate halogenated waste for incineration, as fluorinated compounds may persist in the environment .
Advanced: What mechanistic insights explain by-product formation during the synthesis of this compound, and how can they be minimized?
Methodological Answer:
Common by-products include:
- Di-O-prenylated derivatives : Formed via over-alkylation. Mitigate by using stoichiometric control (1:1 molar ratio of pyrimidine to prenylating agent) and low temperatures (0–5°C) .
- Ring-opened products : Result from nucleophilic attack at position 2 or 6. Use bulky bases (e.g., DBU) to suppress side reactions.
- Isomerization : The prenyloxy group may undergo [3,3]-sigmatropic shifts. Monitor via TLC and purify using flash chromatography (silica gel, hexane/EtOAc) .
Basic: How does the solubility profile of this compound influence solvent selection for reactions?
Methodological Answer:
The compound is moderately polar due to the pyrimidine ring and ether linkage. Optimal solvents include:
- Polar aprotic solvents (DMF, DMSO) : For SNAr reactions.
- Chlorinated solvents (DCM, chloroform) : For coupling reactions requiring inert conditions.
- Ethers (THF, dioxane) : For Grignard or lithiation steps. Pre-screen solubility via NMR (DMSO-d₆ or CDCl₃) .
Advanced: What strategies enhance the metabolic stability of fluorinated pyrimidine derivatives in preclinical studies?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., at the prenyloxy methyl group) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the hydroxyl group (if present) as a phosphate ester for targeted release.
- Co-crystallization Studies : Identify metabolic hotspots by analyzing enzyme-cofactor binding modes (e.g., with dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
